2-Methyl-6-isopropylphenylisocyanide
Overview
Description
2-Methyl-6-isopropylphenylisocyanide is an organic compound with the molecular formula C11H13N. It is a member of the isocyanide family, characterized by the presence of the isocyanide functional group (-NC). This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-isopropylphenylisocyanide typically involves the reaction of 2-Methyl-6-isopropylphenylamine with chloroform and a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate formamide, which is then dehydrated to yield the isocyanide. The reaction conditions often include refluxing the mixture in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate formamide is typically isolated and purified before dehydration to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-isopropylphenylisocyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It participates in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-isopropylphenylisocyanide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-isopropylphenylisocyanide involves its interaction with various molecular targets. The isocyanide group can coordinate with metal ions, forming stable complexes that can act as catalysts in chemical reactions. Additionally, it can participate in nucleophilic addition reactions, where the isocyanide carbon acts as an electrophile .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-6-methylphenyl isocyanate
- 2-Methylphenyl isocyanide
- 6-Isopropylphenyl isocyanide
Uniqueness
2-Methyl-6-isopropylphenylisocyanide is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in certain chemical reactions where other isocyanides may not be as effective .
Properties
IUPAC Name |
2-isocyano-1-methyl-3-propan-2-ylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8(2)10-7-5-6-9(3)11(10)12-4/h5-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGMUQMOLOJVFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374958 | |
Record name | 2-Methyl-6-isopropylphenylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459167-24-9 | |
Record name | 2-Methyl-6-isopropylphenylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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